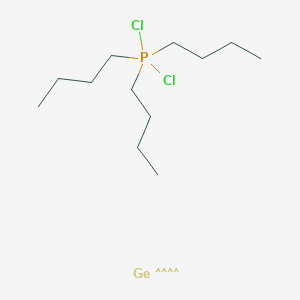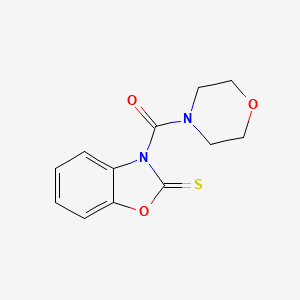![molecular formula C23H17NO B14583217 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline CAS No. 61457-83-8](/img/structure/B14583217.png)
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in the field of medicinal chemistry
Vorbereitungsmethoden
The synthesis of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-(2-trimethylsilyl)ethynylaniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high yield and purity.
Industrial production methods for quinoline derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives. For example, halogenation can be achieved using halogens like chlorine or bromine under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.
Medicine: Quinoline derivatives are known for their therapeutic properties, and this compound may be explored for its potential use in drug development.
Industry: It can be used in the development of materials with specific properties, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline involves its interaction with various molecular targets and pathways. The quinoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan and phenyl substituents may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)quinoline can be compared with other quinoline derivatives, such as:
2-Phenylquinoline: Lacks the furan substituent, which may result in different biological activities and chemical properties.
4-Phenoxyquinoline: Contains a phenoxy group instead of the furan substituent, leading to variations in its reactivity and applications.
2-(Furan-2-yl)quinoline: Similar structure but without the additional phenyl group, which may affect its overall properties.
Eigenschaften
CAS-Nummer |
61457-83-8 |
|---|---|
Molekularformel |
C23H17NO |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-[2-[4-[2-(furan-2-yl)ethenyl]phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C23H17NO/c1-2-6-23-20(4-1)13-15-21(24-23)14-11-18-7-9-19(10-8-18)12-16-22-5-3-17-25-22/h1-17H |
InChI-Schlüssel |
YIUIQIWRPPVWOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C=CC4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-](/img/structure/B14583154.png)
![3-Oxa-1,7-diazabicyclo[4.3.1]decan-2-one, 7-ethyl-](/img/structure/B14583160.png)



![1-Chloro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14583176.png)
![2,4-Dichloro-1-[4-nitro-3-(propylsulfanyl)phenoxy]benzene](/img/structure/B14583182.png)


![3-Phenyl-1H-pyrano[4,3-A]indolizin-1-one](/img/structure/B14583201.png)
![Bis[2-(ethylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14583205.png)

